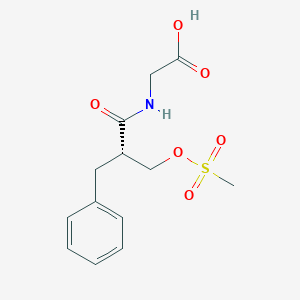
(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a methylsulfonyl group, and an amido group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the esterification of alcohols catalyzed by tetrabutylammonium iodide (TBAI) via C(sp3)–H bond functionalization under mild and clean conditions . This method allows for the efficient introduction of the benzyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amido group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (tBuOOH), reducing agents like lithium aluminum hydride (LiAlH4), and various catalysts such as TBAI .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the amido group can produce amines.
Scientific Research Applications
(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid involves its interaction with specific molecular targets and pathways. The benzyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl esters: Compounds with a benzyl group esterified to various acids.
Methylsulfonyl derivatives: Compounds containing the methylsulfonyl group attached to different functional groups.
Amido acids: Compounds with an amido group attached to an acetic acid backbone.
Uniqueness
(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile synthetic applications and potential therapeutic uses that are not achievable with simpler compounds .
Properties
Molecular Formula |
C13H17NO6S |
|---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
2-[[(2S)-2-benzyl-3-methylsulfonyloxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H17NO6S/c1-21(18,19)20-9-11(13(17)14-8-12(15)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 |
InChI Key |
FREXHGIWGSQYED-NSHDSACASA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |
Canonical SMILES |
CS(=O)(=O)OCC(CC1=CC=CC=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



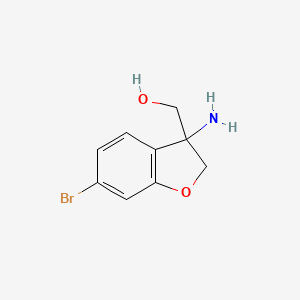
![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)

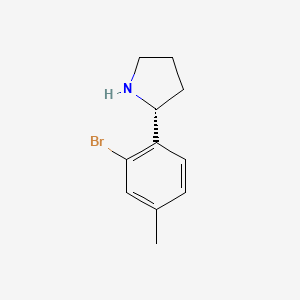
![(8-Azaspiro[4.5]decan-2-yl)methanol](/img/structure/B13341375.png)

![5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341385.png)
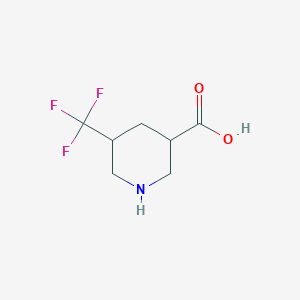
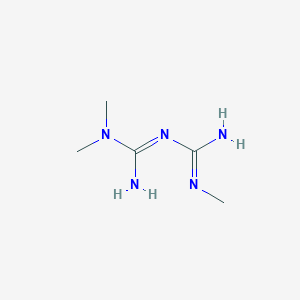
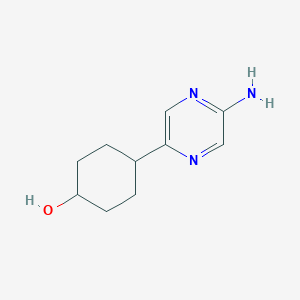
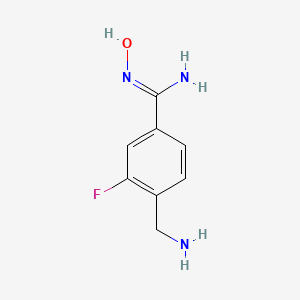
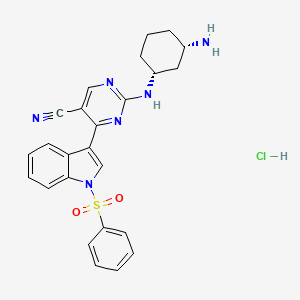
amine](/img/structure/B13341427.png)
